Cumyl-CBMINACA
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25N3O |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O/c1-22(2,17-11-4-3-5-12-17)23-21(26)20-18-13-6-7-14-19(18)25(24-20)15-16-9-8-10-16/h3-7,11-14,16H,8-10,15H2,1-2H3,(H,23,26) |
InChI Key |
CFMZQSDQCNKGII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCC4 |
Origin of Product |
United States |
Chemical Synthesis and Structural Analysis in Academic Research
Methodologies for the Chemical Synthesis of Cumyl-CBMINACA and Related Analogues
The synthesis of indazole-3-carboxamide synthetic cannabinoids, including compounds structurally similar to this compound, typically involves a multi-step process. A common strategy is the coupling of an indazole-3-carboxylic acid core with a desired amine. derpharmachemica.com
Furthermore, a seven-step synthesis process has been developed to create novel synthetic cannabinoids with a hydroxylated indazole core, starting from 1H-indazole-carboxylic acid. This process is noted for its tolerance of various functional groups and does not necessitate specialized equipment or extreme conditions, yielding reproducible results. uno.edu
A general synthetic route for CUMYL-4CN-BINACA, a related indazole-3-carboxamide, starts with 1H-indazole-3-carboxylic acid, which is reacted with 5-bromo-pentanenitrile to yield 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid. This intermediate is subsequently reacted with α,α-dimethyl-benzenemethanamine to produce the final compound. europa.eu
Precursor Chemistry and Synthetic Route Investigations for Indazole-3-carboxamides
Research into the synthesis of indazole-3-carboxamides has explored various precursor chemistries. A prevalent starting material for many synthetic cannabinoids with an indazole core is methyl indazole-3-carboxylate. diva-portal.org However, this method can be associated with poor selectivity and low yields. diva-portal.org
To address these limitations, alternative synthetic strategies have been investigated. One such method involves the direct and selective alkylation of indazole-3-carboxylic acid, which has been shown to be effective for preparing various synthetic cannabinoids and their metabolites. diva-portal.org Another novel, two-step synthesis for 1-aryl-indazoles-3-carboxamides has been developed, which involves a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a regioselective intramolecular palladium-catalyzed cyclization. unina.it
The nitrosation of indoles in a mildly acidic environment has also been reported as a general method to access 1H-indazole-3-carboxaldehydes, which are key intermediates for producing a variety of polyfunctionalized 3-substituted indazoles. rsc.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
The structural elucidation of this compound and its analogues relies on a combination of advanced analytical techniques. These methods are crucial for the unambiguous identification of these compounds, especially given the frequent emergence of new, structurally similar substances. nih.gov A suite of analytical methods, including gas chromatography-electron ionization mass spectrometry (GC-EI-MS), liquid chromatography-high resolution mass spectrometry (LC-HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR), has been used to identify and characterize new synthetic cannabinoids with a cumyl moiety. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is a powerful tool for the structural determination of synthetic cannabinoids. molloy.eduoup.com Both 1D and 2D NMR techniques are employed to obtain detailed structural information. oup.com Proton (¹H) NMR and correlation spectroscopy (COSY and TOCSY) can create molecular fingerprints of synthetic cannabinoids, even in complex herbal mixtures. rsc.org
For instance, in the analysis of "Spice" products, a simple extraction with a deuterated solvent allows for rapid NMR detection of synthetic cannabinoids. molloy.edu The characteristic chemical shifts in the aromatic region (6.5-9 ppm) and around 4 ppm in ¹H NMR spectra are often indicative of JWH- and AM-series synthetic cannabinoids. molloy.edu Solid-state NMR (SSNMR) has also been explored as a non-destructive method for acquiring structural information, though it can be limited by low signal strength. azolifesciences.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including IR and Raman techniques, provides complementary information for structural analysis. spectroscopyonline.com IR spectroscopy is particularly useful for identifying functional groups within a molecule. spectroscopyonline.com
Surface-enhanced Raman spectroscopy (SERS) has been used to study the vibrational properties of 1H-indazole on silver sols. The SERS data, interpreted with the aid of DFT calculations, suggest that 1H-indazole adsorbs non-dissociatively on the metal surface, interacting via its nitrogen atoms and the π-system of the ring. nih.gov
Mass Spectrometry Techniques in Structural Confirmation
Mass spectrometry (MS) is a cornerstone in the identification of synthetic cannabinoids, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC). nih.govnih.gov GC-MS provides characteristic fragmentation patterns that can be compared against spectral libraries for identification. nih.gov
LC coupled with tandem mass spectrometry (LC-MS/MS) is another widely used technique for the determination of synthetic cannabinoids in various samples. nih.govspectroscopyonline.com High-resolution mass spectrometry (HRMS) coupled with UHPLC (UHPLC-HRMS) offers high mass accuracy, enabling the identification of unknown compounds and their metabolites. nih.gov
Isomeric Considerations and Stereochemical Aspects in Synthetic Cannabinoid Research
The structural diversity of synthetic cannabinoids is amplified by the presence of isomers. Isomerism, including positional and stereoisomerism, presents significant challenges for the identification and differentiation of these compounds. researchgate.netnih.gov
Many synthetic cannabinoids possess chiral centers, leading to the existence of enantiomers. nih.govnih.gov For example, research on a series of homochiral indole-3-carboxamides has highlighted an enantiomeric bias at the CB1 receptor. nih.gov The synthesis and pharmacological evaluation of these distinct enantiomers are crucial for a comprehensive understanding of their biological activity. researchgate.net
The analysis of isomeric purity is therefore a critical aspect of synthetic cannabinoid research. Chiral separation techniques, such as liquid chromatography with circular dichroism (LC-CD) and LC-MS, have been employed to separate and analyze the enantiomers of synthetic cannabinoids found in herbal products. nih.gov
Pharmacological Characterization and Receptor Interaction Studies in Vitro and in Silico
Cannabinoid Receptor Binding Affinity Studies
Binding affinity studies are conducted to measure how strongly a compound binds to a specific receptor. For Cumyl-CBMINACA, these studies have centered on its interaction with the human cannabinoid receptor 1 (hCB1) and human cannabinoid receptor 2 (hCB2).
Competitive ligand binding assays have been utilized to determine the affinity of this compound for the hCB1 receptor. researchgate.netresearchgate.net In these assays, the compound competes with a radioactively labeled ligand, which has a known affinity for the receptor. The ability of this compound to displace the radioligand from the hCB1 receptor is measured, allowing for the calculation of its binding affinity. Research has shown that this compound demonstrates a significantly higher binding affinity for the hCB1 receptor compared to its indole (B1671886) analogue, Cumyl-CBMICA. researchgate.netresearchgate.netuni-freiburg.de
The dissociation constant (Kᵢ) is a critical parameter derived from competitive binding assays that indicates the affinity of a ligand for a receptor; a lower Kᵢ value signifies a higher binding affinity. For this compound, the Kᵢ value at the hCB1 receptor has been determined to be 1.32 nM. researchgate.netuni-freiburg.de This potent binding affinity is notably stronger than that of its counterpart, Cumyl-CBMICA, which exhibits a Kᵢ value of 29.3 nM at the same receptor. researchgate.netuni-freiburg.de
Table 1: hCB1 Receptor Binding Affinity of this compound and Related Compound
| Compound | Receptor | Kᵢ (nM) |
|---|---|---|
| This compound | hCB1 | 1.32 researchgate.netuni-freiburg.de |
| Cumyl-CBMICA | hCB1 | 29.3 researchgate.netuni-freiburg.de |
Receptor Activation and Functional Efficacy Investigations
Beyond just binding to a receptor, functional assays are necessary to determine whether the compound activates the receptor (as an agonist) and the magnitude of this activation (efficacy).
The functional activity of this compound at the hCB1 receptor has been evaluated using [³⁵S]GTPγS binding assays. researchgate.netresearchgate.net This type of assay measures the activation of G proteins, a key step in the signaling cascade that follows cannabinoid receptor activation. The results indicate that this compound acts as a full and potent agonist at the hCB1 receptor. researchgate.netuni-freiburg.de
The potency (EC₅₀), which is the concentration required to elicit 50% of the maximum response, was determined to be 55.4 nM. researchgate.netuni-freiburg.de The efficacy (Eₘₐₓ), representing the maximum receptor activation achieved, was found to be 207% relative to the baseline constitutive activity of the receptor, using CP-55,940 as a reference agonist. researchgate.netresearchgate.netuni-freiburg.de This demonstrates higher potency and efficacy compared to Cumyl-CBMICA, which has an EC₅₀ of 497 nM and an Eₘₐₓ of 168%. researchgate.netuni-freiburg.de
Table 2: hCB1 Receptor Functional Activity of this compound and Related Compound
| Compound | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
|---|---|---|---|
| This compound | [³⁵S]GTPγS | 55.4 nM researchgate.netuni-freiburg.de | 207% researchgate.netuni-freiburg.de |
| Cumyl-CBMICA | [³⁵S]GTPγS | 497 nM researchgate.netuni-freiburg.de | 168% researchgate.netuni-freiburg.de |
β-arrestin recruitment is another important signaling pathway activated by G protein-coupled receptors like the CB1 receptor. europa.eudrugsandalcohol.ie This pathway is involved in receptor desensitization and internalization. β-arrestin recruitment assays are therefore used to further characterize the signaling profile of a compound. While studies have employed β-arrestin 2 recruitment assays to evaluate panels of synthetic cannabinoids that include cumyl-derived structures, specific quantitative data such as EC₅₀ and Eₘₐₓ values for this compound are not explicitly reported in the available literature. researchgate.netresearchgate.netuni-freiburg.degtfch.org General findings indicate that synthetic cannabinoids with an indazole core, like this compound, are typically potent activators in β-arrestin recruitment assays at the CB1 receptor. gtfch.orgnih.gov
Table of Mentioned Compounds
| Compound Name | Full Chemical Name |
|---|---|
| This compound | 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
| Cumyl-CBMICA | 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| CP-55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
Cell-Based Functional Assays for Receptor Agonism (e.g., membrane potential assays, cAMP assays)
The characterization of this compound and its analogs as cannabinoid receptor agonists has been established through various cell-based functional assays. These in vitro methods are crucial for determining the potency and efficacy of a compound at its target receptor.
One common method involves using cells engineered to express cannabinoid receptors, typically the CB1 receptor. Activation of these G protein-coupled receptors (GPCRs) by an agonist initiates a cascade of intracellular events. Assays measuring G-protein activation, such as the GTPγS binding assay, have been employed to evaluate this compound. In this assay, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is measured as an indicator of receptor activation. Studies on this compound have utilized GTPγS assays with membranes from cells expressing the human CB1 receptor (hCB1) to determine its functional activity. frontiersin.orgresearchgate.netnih.gov
Fluorometric assays that measure changes in membrane potential are also widely used. These assays monitor the activity of G protein-gated inwardly rectifying potassium (GIRK) channels, which are opened upon CB1 receptor activation, leading to membrane hyperpolarization. This change in membrane potential can be detected using fluorescent dyes. Numerous cumyl-derived synthetic cannabinoids have been characterized using this method to determine their EC₅₀ values at CB1 and CB2 receptors. nih.govresearchgate.net
Cyclic adenosine (B11128) monophosphate (cAMP) assays represent another key functional assessment. CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP levels. Assays can measure this forskolin-stimulated cAMP inhibition to quantify agonist activity. nih.govmarshall.edu Conversely, some synthetic cannabinoids have been shown to stimulate cAMP production at higher concentrations, revealing complex signaling pathways. researchgate.net
More recently, assays monitoring the recruitment of β-arrestin2 to the activated CB1 receptor have been used. These assays provide insight into another important signaling pathway associated with GPCRs and can help characterize ligand bias. A systematic library of synthetic cannabinoids, including analogs of this compound, was evaluated using β-arrestin2 recruitment assays to build a comprehensive pharmacological profile. acs.org
Comparative Efficacy and Potency Profiling Against Reference Agonists (e.g., CP55,940, Δ9-THC)
Studies consistently demonstrate that this compound and related cumyl-carboxamide cannabinoids are potent and highly efficacious agonists at the CB1 receptor, often exceeding the activity of the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), and sometimes the potent synthetic reference agonist CP55,940.
In a direct comparison, this compound was identified as a full agonist at the hCB1 receptor with a maximum efficacy (Eₘₐₓ) of 207% in a GTPγS binding assay, indicating it is significantly more efficacious than the standard agonist used for normalization in that study. frontiersin.org Its indole analog, Cumyl-CBMICA, showed a lower efficacy of 168%. frontiersin.org The potency of this compound (EC₅₀ = 55.4 nM) was also substantially higher than its indole counterpart (EC₅₀ = 497 nM). frontiersin.org
While direct comparative data for this compound against Δ⁹-THC and CP55,940 in the same assay is limited, the broader class of cumylamine-derived synthetic cannabinoids are consistently reported to be more potent than Δ⁹-THC. researchgate.netnih.gov For example, the related compound CUMYL-4CN-BINACA displayed a higher maximum response at CB1 receptors than CP55,940 in a GIRK activation assay, suggesting higher intrinsic activity. frontiersin.org In general, many synthetic cannabinoids are not only more potent but also demonstrate greater efficacy at the CB1 receptor compared to Δ⁹-THC. nih.gov
Table 1: Comparative In Vitro Activity of this compound and Cumyl-CBMICA at the hCB₁ Receptor
| Compound | Core Structure | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
|---|---|---|---|---|
| This compound | Indazole | 1.32 | 55.4 | 207 |
| Cumyl-CBMICA | Indole | 29.3 | 497 | 168 |
Data sourced from Haschimi et al. (2021) via GTPγS functional activation assay. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues
The pharmacological activity of synthetic cannabinoids is highly dependent on their chemical structure. SAR studies investigate how specific molecular modifications affect a compound's interaction with cannabinoid receptors.
Influence of Core Ring System Substitutions (e.g., Indazole vs. Indole Cores)
A prominent SAR trend in synthetic cannabinoids is the influence of the core heterocyclic ring system. For this compound, the indazole core plays a critical role in its high potency. When compared directly to its structural analog containing an indole core, Cumyl-CBMICA, this compound demonstrates significantly enhanced pharmacological activity. frontiersin.org
Specifically, this compound exhibits higher binding affinity (Kᵢ = 1.32 nM) for the hCB1 receptor compared to Cumyl-CBMICA (Kᵢ = 29.3 nM). frontiersin.orgresearchgate.net This translates to greater functional potency (EC₅₀ = 55.4 nM vs. 497 nM) and efficacy (Eₘₐₓ = 207% vs. 168%). frontiersin.orgresearchgate.net This finding is consistent with broader observations across multiple classes of synthetic cannabinoids, where the substitution of an indole with an indazole core generally leads to an increase in in vitro potency at the CB1 receptor. frontiersin.orgresearchgate.net
Impact of N-Alkyl Side Chain Variations (e.g., Cyclobutylmethyl (CBM) Moiety)
The N-alkyl side chain, often referred to as the 'tail' region, is a key determinant of activity for synthetic cannabinoids. This compound is defined by its N-1 cyclobutylmethyl (CBM) group. Systematic studies on related cumyl-derived analogs have explored how variations in this tail affect CB1 receptor activation. researchgate.netacs.org
Research on a library of synthetic cannabinoids with various alicyclic tails revealed that the size of the cyclic moiety is important. The activity of compounds with cyclic tails was found to decrease as the number of carbons in the ring decreased. For instance, the analog with a cyclopropylmethyl tail (CUMYL-CPrMICA) showed the least CB1 activity in multiple functional assays. acs.org This suggests that the cyclobutylmethyl group in this compound provides a more favorable steric contribution for receptor interaction than a smaller cyclopropylmethyl group. acs.org For straight-chain alkyl tails, a length of five carbons (pentyl) is often optimal for activity in many synthetic cannabinoid series. researchgate.net
Analysis of Pendant Tail Moieties on Receptor Activity
The pendant tail has been identified as a critical pharmacophore for CB1 receptor activation. acs.org Molecular docking studies and functional assays have shown that an optimal steric contribution from this hydrophobic tail is necessary for potent agonism. acs.org
In a comprehensive study of cumyl-derived indole and indazole carboxamides, the optimal tail length for CB1 activation was found to be equivalent to an n-pentyl group. acs.org Analogs with cyclopentylmethyl or cyclohexylmethyl tails also demonstrated high activity, underscoring the importance of a sufficiently large and hydrophobic tail for effective binding and activation of the CB1 receptor. acs.org The cyclobutylmethyl tail of this compound fits within this framework of effective alicyclic substituents.
Role of Cumyl Group Modifications in Receptor Interactions
Modifications to the cumyl group itself have also been explored. For instance, the synthesis and study of analogs with halogen substitutions (e.g., fluorine or chlorine) on the phenyl ring of the cumyl moiety have been reported, such as in 4'-Cl-cumyl-PINACA and 4'F-cumyl-5F-PICA. researchgate.net These modifications create new generations of compounds and further refine the understanding of the steric and electronic requirements for optimal receptor interaction at this position.
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
| Cumyl-CBMICA | 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| CP55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |
| Δ⁹-THC | Δ⁹-Tetrahydrocannabinol |
| JWH-018 | Naphthalen-1-yl-(1-pentyl-1H-indol-3-yl)methanone |
| CUMYL-4CN-BINACA | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
| CUMYL-PINACA | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
| CUMYL-PICA | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| CUMYL-CPrMICA | 1-(cyclopropylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| 4'-Cl-cumyl-PINACA | 1-pentyl-N-(4-chloro-2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
| 4'F-cumyl-5F-PICA | 1-(5-fluoropentyl)-N-(4-fluoro-2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| GTPγS | Guanosine 5'-O-(3-thiotriphosphate) |
| cAMP | Cyclic adenosine monophosphate |
Computational Pharmacology and Molecular Modeling Approaches
Computational methods are essential tools for predicting the pharmacological behavior of novel psychoactive substances like this compound. By simulating interactions at the molecular level, these approaches provide insights into the compound's affinity and efficacy at cannabinoid receptors, guiding further in vitro and in vivo research.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For synthetic cannabinoid receptor agonists (SCRAs), docking simulations are primarily used to model interactions with the human cannabinoid receptor 1 (CB1). These simulations help rationalize the structure-activity relationships (SARs) observed in laboratory experiments. acs.org
In studies of cumyl-derived indole- and indazole-3-carboxamides, molecular docking has been successfully employed to explain why certain structural features lead to higher potency. ugent.be The process involves using a high-resolution crystal structure of the CB1 receptor. The this compound molecule is then computationally placed into the receptor's binding site in various conformations, and a scoring function is used to estimate the binding affinity for each pose.
For this compound, a docking simulation would likely show the cumyl and cyclobutylmethyl groups orienting within hydrophobic pockets of the CB1 receptor. plos.org The amide linker and indazole core are positioned to form key hydrogen bonds and other interactions with receptor residues. nih.gov Specifically, research on a systematic library of related SCRAs, which included compounds with a cyclobutylmethyl tail, used molecular docking to demonstrate that the steric contribution of this hydrophobic tail is a critical factor for optimal CB1 receptor activation. acs.orgugent.be
In Silico Prediction of Binding Modes and Allosteric Sites
In silico prediction of binding modes is a direct outcome of molecular docking simulations. These predictions provide a static snapshot of the most probable and energetically favorable interactions between the ligand and the receptor. For this compound, the predicted binding mode within the orthosteric pocket of the CB1 receptor is consistent with that of other potent cannabinoids. This binding site is a deep channel formed by several transmembrane helices (TMs), particularly TM2, TM3, TM5, TM6, and TM7. plos.orgnih.gov The N-(cyclobutylmethyl) group is expected to extend into a hydrophobic channel, while the cumyl headgroup interacts with another region of the pocket. acs.org
While the primary binding site (orthosteric site) is well-characterized, G protein-coupled receptors like the CB1 receptor also possess allosteric sites. These are distinct sites where a ligand can bind to modulate the receptor's activity in response to the primary agonist. nih.gov Computational methods can be used to screen for potential allosteric binding sites. However, while the existence of such sites on the CB1 receptor is known, specific in silico studies predicting the interaction of this compound with an allosteric site are not currently available in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma For synthetic cannabinoids, QSAR models are developed to predict the potency and efficacy of new compounds based on their molecular features, which can help anticipate the pharmacological profile of uncharacterized substances.
The development of a QSAR model for this compound and related analogs relies on high-quality in vitro data. A foundational dataset for such a model is the comparison of this compound with its indole analog, Cumyl-CBMICA. Experimental data clearly shows that the substitution of the indole core with an indazole core significantly enhances CB1 receptor affinity and functional potency. researchgate.netnih.govuni-freiburg.de
| Compound | Core Structure | CB1 Binding Affinity (Kᵢ, nM) | CB1 Potency (EC₅₀, nM) | CB1 Efficacy (Eₘₐₓ, %) |
| This compound | Indazole | 1.32 | 55.4 | 207 |
| Cumyl-CBMICA | Indole | 29.3 | 497 | 168 |
| Data sourced from Haschimi et al. (2021). researchgate.netnih.govuni-freiburg.de |
A QSAR model would use this data along with data from a larger series of related compounds. Molecular descriptors for each compound are calculated, which can include:
Topological descriptors: Describing the atomic connectivity and shape.
Electronic descriptors: Quantifying the distribution of electrons (e.g., partial charges, dipole moment).
Steric descriptors: Related to the volume and bulk of specific substituents, such as the N-alkyl tail. acs.org
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (LogP).
By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links these descriptors to the observed activity (e.g., Kᵢ or EC₅₀). imist.ma For this class of compounds, QSAR studies confirm that descriptors related to the indazole core and the size and nature of the tail substituent are critical for predicting CB₁ receptor activity. acs.orgbohrium.com Such models represent a powerful tool for predicting the potency of novel synthetic cannabinoids before they are synthesized or encountered.
Metabolism Research and Metabolite Identification
In Vitro Metabolic Profiling Using Hepatic Models
Hepatic models are the primary tools for simulating the metabolism of xenobiotics in a laboratory setting. They contain the necessary enzymatic machinery to carry out Phase I and Phase II metabolic reactions.
Pooled human liver microsomes (pHLM), which are rich in cytochrome P450 (CYP) enzymes, have been instrumental in identifying the primary metabolic pathways of Cumyl-CBMINACA. researchgate.netresearchgate.net Incubation of this compound with pHLM has confirmed that the compound undergoes extensive Phase I metabolism.
Research has consistently shown that the main biotransformations are mono- and dihydroxylation reactions. researchgate.net A key finding from these studies is that the hydroxylation predominantly targets the cyclobutyl methyl (CBM) moiety of the molecule. researchgate.net This is in contrast to some other synthetic cannabinoids where hydroxylation may occur on other parts of the structure, such as the indole (B1671886) or indazole ring. researchgate.net The in vitro assay using pHLM serves as a confirmation tool for metabolites that are also detected in authentic urine samples. researchgate.net
Table 1: Summary of pHLM Incubation Studies on this compound and Related Compounds
| Compound | In Vitro System | Key Findings | Reference |
| This compound | pHLM | Major metabolites formed via mono- and dihydroxylation, primarily on the CBM moiety. | researchgate.net |
| Cumyl-CBMICA | pHLM | Primarily hydroxylated at the indole ring. | researchgate.net |
| Cumyl-NBMINACA | pHLM | Main metabolites from monohydroxylation, dihydroxylation, or trihydroxylation. | nih.govresearchid.co |
While specific studies on the metabolism of this compound using isolated human hepatocytes are not extensively documented in the reviewed literature, research on closely related cumyl-containing synthetic cannabinoids provides valuable insights. Human hepatocytes are considered a more complete metabolic model than microsomes as they contain both Phase I and Phase II enzymes, as well as necessary cofactors and transporters. researchgate.net
Studies on compounds like CUMYL-4CN-BINACA incubated with pooled human hepatocytes have revealed a wide range of metabolic reactions. researchgate.net These include hydroxylation, dihydroxylation, N-dealkylation, dihydrodiol formation, and glucuronidation. researchgate.net Given the structural similarities, it is highly probable that this compound would undergo a similar array of biotransformations in a hepatocyte model. The use of hepatocytes allows for the detection of both Phase I and subsequent Phase II metabolites, providing a more comprehensive metabolic profile. researchgate.net
The available scientific literature primarily focuses on pHLM and, by extension, hepatocyte models for the metabolic study of this compound and its analogues. researchgate.netresearchgate.netresearchgate.net Information regarding the application of other specific in vitro systems, such as recombinant CYP enzymes or S9 fractions, for this compound is limited. However, the broader field of synthetic cannabinoid metabolism often employs these systems to pinpoint the specific enzymes responsible for certain metabolic steps. For instance, recombinant enzymes are used to determine which specific CYP isozyme (e.g., CYP3A4, CYP2C9) is responsible for a particular hydroxylation reaction.
Identification and Characterization of Phase I and Phase II Metabolites
The biotransformation of this compound results in a variety of metabolites, which are categorized into Phase I (functionalization) and Phase II (conjugation) products.
As established in pHLM studies, hydroxylation is a major Phase I metabolic pathway for this compound. researchgate.net
Monohydroxylation: The addition of a single hydroxyl (-OH) group is a primary metabolic step. For this compound, this occurs predominantly on the cyclobutyl methyl (CBM) residue. researchgate.net
Dihydroxylation: Further oxidation leads to the formation of dihydroxylated metabolites, where two hydroxyl groups are added to the molecule. researchgate.net
These hydroxylated metabolites are often the most abundant species detected in vitro and are considered key biomarkers for identifying exposure to this compound. researchgate.net
Table 2: Major Hydroxylation Metabolites of this compound Identified in In Vitro Studies
| Metabolite Type | Site of Hydroxylation | Significance | Reference |
| Monohydroxylated | Cyclobutyl methyl (CBM) moiety | Major Phase I metabolite | researchgate.net |
| Dihydroxylated | Cyclobutyl methyl (CBM) moiety | Product of further oxidation | researchgate.net |
While direct evidence for N-dealkylation of this compound is not explicitly detailed in all studies, this metabolic pathway is common for many synthetic cannabinoids, including those with a cumyl group. researchgate.netnih.gov
Research on the closely related compound, Cumyl-NBMINACA, which also features a cumyl group, has identified metabolites resulting from N-dealkylation. nih.govresearchid.co This process involves the removal of the N-linked alkyl group. Furthermore, studies on other cumyl-derivatives in hepatocyte models have also reported dealkylation as a metabolic route. researchgate.net It is therefore reasonable to infer that this compound is also subject to N-dealkylation.
Other potential oxidative metabolites could arise from further oxidation of the hydroxylated products, leading to the formation of ketones or carboxylic acids, though this is more speculative without direct experimental evidence for this compound itself. For the related compound CUMYL-4CN-BINACA, oxidative decyanation leading to an aldehyde and then a carboxylic acid has been observed. nih.gov
Based on findings for the analogous compound Cumyl-NBMINACA, it is plausible that metabolites formed by dihydroxylation at the N-substituent combined with an additional hydroxylation at the cumyl moiety could also be formed from this compound. nih.govresearchid.co
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For many synthetic cannabinoids, glucuronidation is a significant Phase II pathway. researchgate.net Although specific Phase II metabolites for this compound have not been explicitly reported in the reviewed literature, studies on other cumyl-containing synthetic cannabinoids, such as CUMYL-4CN-BINACA, in human hepatocytes have identified glucuronide conjugates of hydroxylated metabolites. researchgate.net Therefore, it is highly likely that the hydroxylated metabolites of this compound undergo glucuronidation to form their respective glucuronide conjugates.
Investigation of Conjugation Pathways
The metabolism of this compound involves phase II conjugation reactions, with glucuronidation being a significant pathway. researchgate.net Studies using human liver microsomes (pHLM) and analysis of authentic urine samples have demonstrated the formation of glucuronide conjugates. nih.govresearchgate.net This process, where glucuronic acid is attached to the molecule, increases the water solubility of the metabolites, facilitating their excretion from the body.
In many analytical procedures, urine samples are treated with β-glucuronidase before analysis. nih.gov This enzymatic hydrolysis step cleaves the glucuronide conjugates, releasing the phase I metabolites and increasing their detection sensitivity. nih.govnih.gov The presence of glucuronidated metabolites has been observed not only for this compound but also for other structurally related SCRAs, such as CUMYL-4CN-BINACA and various halogenated cumyl-derivatives. nih.gov For instance, in the metabolism of 4'-F-cumyl-5F-PICA, glucuronide formation was found to likely occur at the hydroxylated indole group, highlighting how different structural cores can influence the site of conjugation. dundee.ac.uk The main biotransformations for this compound include oxidative defluorination, hydroxylation with subsequent dehydrogenation, N-dealkylation, dihydrodiol formation, and ultimately, glucuronidation. researchgate.net
Comparative Metabolism Studies of this compound with Structurally Related SCRAs
Comparative metabolic studies are crucial for distinguishing the intake of one SCRA from another, especially when they share structural similarities. The metabolism of this compound shows both commonalities and distinct differences when compared to other cumyl-containing SCRAs.
A key comparison is with its indole analogue, Cumyl-CBMICA. While both compounds undergo hydroxylation, the primary site of this reaction differs significantly. For this compound, hydroxylation mainly occurs on the cyclobutyl methyl (CBM) moiety. researchgate.netnih.gov In contrast, Cumyl-CBMICA is primarily hydroxylated on its indole ring. researchgate.netnih.gov This distinction is vital for developing specific analytical markers.
Further comparisons with other cumyl-derivatives reveal more metabolic nuances:
Cumyl-NBMINACA : Unlike this compound, metabolites of Cumyl-NBMINACA detected in vivo did not show monohydroxylation at the cumyl moiety, nor were products of dihydrodiol formation observed. nih.gov
CUMYL-4CN-BINACA : This compound undergoes extensive metabolism, including hydroxylation, dealkylation, and, notably, oxidative decyanation leading to carboxylic acid formation. nih.gov While it shares hydroxylation and glucuronidation pathways with this compound, the decyanation pathway is specific to its cyano group. researchgate.netnih.gov
CUMYL-THPINACA : Metabolism is characterized by extensive hydroxylation (mono-, di-, and tri-hydroxylation), with the cumyl-moiety not being the main site of these transformations. mdpi.comnih.gov
CUMYL-PEGACLONE : This compound displayed an unexpected metabolic profile where hydroxylation occurred mainly on the γ-carbolinone core, differing from many other cumyl-derivatives which are often hydroxylated on the side chain. jefferson.edu
These studies collectively demonstrate that while general pathways like hydroxylation are common, the specific position of these modifications is highly dependent on the compound's unique structural features, such as the core system (indazole vs. indole vs. γ-carbolinone) and the tail moiety. nih.govdundee.ac.uk
Table 1: Comparative Metabolism of this compound and Related SCRAs
Development of Specific Metabolite Markers for Analytical Research
Due to the extensive metabolism of SCRAs, parent compounds are often undetectable in urine; therefore, identifying specific and abundant metabolites is essential for confirming intake. nih.govnih.gov For this compound, research has pinpointed several metabolites that can serve as reliable analytical biomarkers.
The investigation of its human phase-I metabolism led to the identification of specific urinary markers created by mono- or dihydroxylation. researchgate.net Crucially, metabolites formed by hydroxylation at the cyclobutyl methyl (CBM) moiety are considered highly specific markers for this compound consumption, as this biotransformation distinguishes it from its indole analog, Cumyl-CBMICA. researchgate.netnih.gov
For related compounds, different markers have been proposed:
CUMYL-4CN-BINACA : The recommended urinary markers are the N-butanoic acid metabolite (M16) and hydroxyl-cumyl metabolites (M8, M11). nih.gov The N-butanoic acid metabolite is often the major metabolite found after hydrolysis. nih.gov
CUMYL-THPINACA : A characteristic and abundant di-hydroxylated metabolite has been identified as a potential in vivo biomarker. mdpi.comnih.gov
Cumyl-CBMEGACLONE : Metabolites formed by monohydroxylation at the CBM moiety and at the core are suggested as specific markers. nih.gov
Cumyl-NBMINACA : Metabolites resulting from dihydroxylation at the norbornyl methyl (NBM) substructure, with an additional hydroxylation at the cumyl moiety, are recommended as biomarkers. nih.gov
The selection of these markers is based on their high abundance in urine samples and their structural uniqueness, which prevents misinterpretation with metabolites from other structurally related SCRAs. nih.govnih.gov
Table 2: Suggested Analytical Markers for this compound and Related SCRAs
Table 3: Compound Names Mentioned in Article
Analytical Chemistry Methodologies for Detection and Identification in Research Samples
Advanced Chromatographic Techniques for Compound Separation and Identification
Chromatography is the cornerstone of analyzing complex mixtures, allowing for the separation of a target analyte from matrix interferences before its identification. For cumyl-class cannabinoids, both liquid and gas chromatography, coupled with mass spectrometry, are the principal techniques utilized.
Liquid Chromatography (LC) Coupled with High-Resolution Mass Spectrometry (HRMS) (e.g., LC-QToF-MS, LC-ESI-MS/MS)
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a premier technique for the detection of synthetic cannabinoids due to its high sensitivity and specificity, particularly for complex matrices. chromatographyonline.com Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are frequently employed. nih.govnih.gov
The process involves introducing a sample into the LC system, where it is separated based on its physicochemical properties as it passes through a packed column. The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that generates charged molecular ions with minimal fragmentation, which is ideal for determining the molecular weight of the compound. The HRMS analyzer, such as a ToF or Orbitrap, then measures the mass-to-charge ratio (m/z) of the ions with high accuracy, enabling the determination of the elemental composition and unambiguous identification of the analyte. chromatographyonline.comnih.gov The analysis of structurally similar compounds, such as Cumyl-CBMICA, has been successfully performed using LC-ESI-qToF-MS, demonstrating the method's applicability to the cumyl class of SCRAs. nih.gov Tandem MS (MS/MS) further enhances confidence by fragmenting a selected parent ion and analyzing the resulting product ions, creating a specific fragmentation pattern that acts as a chemical fingerprint. nih.gov
Table 1: Example Parameters for LC-HRMS Analysis of Synthetic Cannabinoids
| Parameter | Value/Description | Source |
| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | researchgate.net |
| Column | Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7-Micron) | nih.gov |
| Mobile Phase A | Water with formic acid | nih.gov |
| Mobile Phase B | Acetonitrile (B52724) with formic acid | nih.gov |
| Gradient Elution | 20-100% B over 3 minutes, hold 100% B, then re-equilibrate | nih.gov |
| Ionization Source | Heated Electrospray Ionization (HESI), positive mode | nih.gov |
| Analyzer | High-Resolution Mass Spectrometer (e.g., Q-Exactive) | nih.gov |
| Scan Mode | Full scan with a resolution of 70,000 FWHM | nih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) (e.g., GC-MS, GC-sIR)
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique in forensic laboratories for the analysis of volatile and thermally stable compounds. youtube.com For synthetic cannabinoids, it provides reliable identification based on retention time and mass spectra. nih.govnih.gov The sample is vaporized and separated in a capillary column before entering the mass spectrometer, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum is highly reproducible and can be compared against spectral libraries for identification. caymanchem.com
Given that many synthetic cannabinoids are complex molecules, they may require derivatization to increase their volatility and thermal stability for GC analysis. nih.gov A complementary technique is gas chromatography-solid state infrared spectroscopy (GC-sIR), which provides information about the functional groups present in the molecule, aiding in the structural confirmation of compounds like Cumyl-CBMICA. nih.gov
Table 2: Example Parameters for GC-MS Analysis of Synthetic Cannabinoids
| Parameter | Value/Description | Source |
| Chromatography System | Gas Chromatograph (e.g., Agilent 7890B) | nih.gov |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar | nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 0.8 mL/min) | nih.gov |
| Injector Temperature | 280°C | nih.gov |
| Oven Program | Start at 200°C, ramp at 10°C/min to 300°C, hold for 14 min | nih.gov |
| Ionization Source | Electron Ionization (EI) at 70 eV | caymanchem.com |
| Analyzer | Quadrupole Mass Spectrometer | researchgate.net |
| MS Interface Temp. | 300°C | nih.gov |
Development of Specific Chromatographic Columns and Elution Gradients
The successful separation of Cumyl-CBMINACA from isomers and other substances in a sample is critically dependent on the selection of the chromatographic column and the optimization of the elution gradient. For LC-based methods, reversed-phase columns, such as those packed with C18-modified silica (B1680970) (e.g., Poroshell 120 EC-C18), are commonly used. nih.gov These columns separate compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is essential for resolving complex mixtures containing compounds with a wide range of polarities. nih.gov
For GC methods, the standard is a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). nih.gov The choice of column and the temperature programming of the GC oven are optimized to achieve baseline separation of the target analytes. nih.gov The isolation of related compounds from herbal material has also been achieved using preparative high-performance liquid chromatography (HPLC), which utilizes specific column and solvent systems to obtain a pure compound for further characterization. nih.gov
Spectroscopic Identification in Analytical Research
While chromatography coupled with mass spectrometry can provide a strong presumptive identification, definitive structural elucidation requires spectroscopic techniques that probe the molecular structure directly.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic compounds, including synthetic cannabinoids. nih.govnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. Through one-dimensional (1D) experiments like ¹H and ¹³C NMR, analysts can determine the number and type of protons and carbons in the molecule. researchgate.net
For complex structures like this compound, two-dimensional (2D) NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. researchgate.net These techniques reveal connectivity between atoms, allowing for the complete and unequivocal assignment of the chemical structure. researchgate.net The analysis of related cumyl-containing cannabinoids has relied heavily on these NMR methods for their initial identification and characterization. nih.gov
Table 3: Illustrative ¹H and ¹³C NMR Data for the Indazole Ring of CUMYL-4CN-BINACA (a structurally related compound)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |
| 4 | 8.11 (d, J=8.1 Hz) | 122.78 | researchgate.net |
| 5 | 7.29 (t, J=7.6 Hz) | 128.47 | researchgate.net |
| 6 | 7.29 (t, J=7.6 Hz) | 122.78 | researchgate.net |
| 7 | 7.77 (d, J=8.6 Hz) | 121.84 | researchgate.net |
Note: Data is for CUMYL-4CN-BINACA in DMSO-d6 and serves as an example of the type of data obtained from NMR analysis.
Utilization of Raman Spectroscopy for Solid-State Characterization
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a detailed chemical fingerprint of a substance. ljmu.ac.uk It is particularly useful for the analysis of solid materials, requiring little to no sample preparation. ljmu.ac.uk The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light, which reveals information about the vibrational modes of the molecule. ljmu.ac.uk
Its application in forensic science includes the identification of drugs of abuse directly through transparent packaging. ljmu.ac.uk For synthetic cannabinoids, Raman spectroscopy can be used for the characterization of the bulk material, providing structural information that is complementary to mass spectrometry and NMR. nih.gov The use of different laser wavelengths, such as 1064 nm, can help to overcome fluorescence interference that is common with complex samples. nih.gov This method has been successfully applied to the characterization of Cumyl-CBMICA, a close structural analog of this compound. nih.gov
Development and Validation of Analytical Reference Standards
The accurate detection and quantification of this compound in research and forensic samples are fundamentally reliant on the availability of high-purity, well-characterized analytical reference standards. The development and validation of these standards are a meticulous process governed by international guidelines, such as those from the International Organization for Standardization (ISO), including ISO 17034 for reference material producers and ISO/IEC 17025 for testing laboratories. sigmaaldrich.comcerilliant.comcaymanchem.com
The process begins with the synthesis of the this compound raw material. sigmaaldrich.com Following synthesis, the identity of the compound is rigorously confirmed using multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is employed to elucidate the molecular structure, while high-resolution mass spectrometry (HRMS) confirms the elemental composition and exact mass. sigmaaldrich.com
Once identity is confirmed, the purity of the reference standard is determined. This is not merely a measure of chromatographic purity (e.g., by HPLC), but a comprehensive assessment known as a mass balance purity factor. sigmaaldrich.com This calculation accounts for impurities such as residual solvents, water content, and any synthetic by-products. sigmaaldrich.comunodc.org Failure to account for these can lead to significant errors in quantification; for example, a cannabinoid standard might have a chromatographic purity of 99.5%, but a true potency of only 96.0% after accounting for water and solvent residues. sigmaaldrich.com
Certified Reference Materials (CRMs) represent the highest quality of standards, providing a certified property value, an associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comcaymanchem.com The validation process for a CRM includes:
Homogeneity testing: Ensuring the standard is uniform throughout the batch.
Stability testing: Assessing the compound's stability under various conditions (e.g., long-term storage at -20°C, short-term shipping at ambient temperatures) to establish a reliable shelf-life and prevent degradation. restek.comgmp-journal.comcaymanchem.com For instance, improper storage can lead to the degradation of cannabinoid acids into their neutral counterparts, invalidating results. restek.com
The availability of such validated CRMs for compounds like this compound is crucial for analytical laboratories. caymanchem.com It allows them to prepare in-house calibrators and quality control materials that are traceable to a certified source, thereby enhancing the accuracy, reliability, and reproducibility of their analytical results. sigmaaldrich.comcaymanchem.com
Challenges in the Analytical Differentiation and Identification of this compound Analogues
The constant emergence of structural analogues and isomers of synthetic cannabinoid receptor agonists (SCRAs) like this compound presents significant challenges for forensic and toxicology laboratories. numberanalytics.comrsc.org These analogues are often designed to circumvent legal controls and can have vastly different potencies and metabolic profiles. unodc.orgnih.gov
A primary challenge lies in distinguishing this compound from its close structural analogues. This compound, or SGT-277, features a cyclobutylmethyl group at the 1-position of the indazole ring. wikipedia.org It is structurally similar to other cumyl-derived SCRAs that differ only in this side chain, such as Cumyl-PINACA (pentyl chain), 5F-CUMYL-PINACA (5-fluoropentyl chain), and CUMYL-4CN-BINACA (4-cyanobutyl chain). caymanchem.comnih.gov
Isomeric Differentiation: Isomers are compounds that share the same molecular formula and exact mass but differ in their structural arrangement. nih.gov This makes their differentiation by high-resolution mass spectrometry alone impossible. nih.gov For instance, this compound and a hypothetical positional isomer where the cyclobutylmethyl group is attached to a different nitrogen on the indazole ring would be indistinguishable by mass alone.
Analytical strategies to overcome these challenges rely on chromatographic separation coupled with mass spectrometry (LC-MS/MS or GC-MS). numberanalytics.comnih.gov
Chromatographic Separation: Techniques like liquid chromatography (LC) and gas chromatography (GC) are essential to separate isomers based on their different physical properties and interactions with the stationary phase. Successful separation results in different retention times, allowing for individual identification.
Mass Spectrometry Fragmentation: Even when isomers co-elute, they can sometimes be distinguished by their unique fragmentation patterns upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govnih.gov Different bond stabilities within the isomers can lead to the formation of distinct product ions. However, some positional isomers and diastereomers produce nearly identical mass spectra, making differentiation extremely difficult. nih.gov For example, the thermal degradation of some SCRAs under GC conditions can lead to the formation of other controlled substances, complicating analysis. rsc.org
The table below illustrates the challenge by comparing this compound with its close analogue, CUMYL-PINACA. While their core structures are similar, the difference in the alkyl chain leads to a different molecular weight, making them distinguishable by mass. The real challenge arises with isomers that share the same molecular weight.
Table 1: Comparison of this compound and a Key Analogue
| Feature | This compound | Cumyl-PINACA |
| IUPAC Name | 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
| Side Chain | Cyclobutylmethyl | Pentyl |
| Molecular Formula | C₂₂H₂₅N₃O | C₂₂H₂₇N₃O |
| Molar Mass | 347.46 g/mol | 349.48 g/mol |
| Distinguishing Feature | Different Molar Mass | Different Molar Mass |
Data sourced from available chemical information. caymanchem.comwikipedia.org
The successful identification of this compound and its analogues requires a multi-faceted approach, combining chromatographic separation with detailed mass spectral analysis and, crucially, comparison against a library of authenticated reference standards. nih.govclinicallab.com
Quality Control and Interlaboratory Proficiency Testing for SCRA Analysis
Maintaining high standards of quality is paramount in laboratories analyzing for potent SCRAs like this compound. This is achieved through robust internal quality control (QC) procedures and participation in external quality assurance schemes, known as interlaboratory proficiency testing (PT). nih.gova2la.org
Internal Quality Control: Internal QC involves the routine analysis of QC samples alongside research samples. These QC samples are typically prepared from a different lot of reference material than that used for calibration and are run at different concentrations to monitor the analytical process. Key QC practices include:
Analysis of Blanks: To check for contamination and carryover.
Calibration Verification: To ensure the instrument's response remains linear and accurate.
Analysis of QC Samples: To monitor the precision and accuracy of the analytical method over time.
Interlaboratory Proficiency Testing (PT): PT is an essential tool for evaluating a laboratory's performance against its peers and an external, objective standard. nih.govansi.org In a typical PT scheme for NPS analysis, a provider sends a set of blind samples containing unknown compounds or concentrations of known compounds to participating laboratories. nih.gova2la.org The laboratories analyze these samples using their routine methods and report their findings back to the provider. nih.gov
The provider assesses the results, and laboratories receive a score based on their accuracy. nih.gov These tests serve several critical functions:
Performance Evaluation: They provide an objective assessment of a lab's capability to correctly identify and/or quantify controlled substances. nih.gov
Method Validation: PT can highlight issues with a laboratory's analytical methods, such as insufficient sensitivity or the inability to distinguish between isomers. nih.govresearchgate.net
Identification of Systemic Errors: Common errors observed in PT for NPS include the misidentification of structural isomers and the failure to detect a compound due to outdated spectral libraries. nih.gov
Harmonization: PT helps to harmonize analytical practices across different laboratories, ensuring more consistent and reliable results on a broader scale. nih.gov
Challenges in PT for SCRAs include the sheer number and rapid emergence of new compounds, making it difficult for PT providers to source materials and design relevant test panels. clinicallab.coma2la.org Furthermore, the complexity of sample matrices, such as in post-mortem blood or synthetic cannabis products, can introduce interferences that affect analytical accuracy. a2la.org Successful participation in PT programs demonstrates a laboratory's competence and commitment to producing high-quality, defensible data. a2la.organsi.org
Research on Prevalence, Monitoring, and Emergence Trends in Research Contexts
Methodologies for Epidemiological Research on Synthetic Cannabinoid Occurrence
Epidemiological research into the occurrence of synthetic cannabinoid receptor agonists (SCRAs) relies on various established methodologies to track their spread and use within controlled research parameters. A primary methodology involves the analysis of biological samples, with urine being the preferred matrix for drug abstinence testing and prevalence studies. uniklinik-freiburg.de Since SCRAs are typically metabolized extensively before renal excretion, a crucial aspect of this research is the identification of the main in vivo metabolites to serve as reliable biomarkers of consumption. uniklinik-freiburg.de Studies on related cumyl-containing cannabinoids, such as Cumyl-4CN-BINACA, have focused on identifying phase I metabolites through in vitro incubation with human liver microsomes and subsequent confirmation in authentic urine specimens. nih.govunodc.org This approach allows researchers to develop and validate analytical methods, often using liquid chromatography-mass spectrometry (LC-MS/MS), to screen for these specific metabolic markers in urine samples collected for epidemiological purposes. uniklinik-freiburg.de
Another approach in epidemiological surveillance is the monitoring of online forums and retail websites to detect the emergence of new compounds. However, the core of occurrence research is rooted in the analysis of samples from forensic casework, hospital admissions, and targeted monitoring programs. This provides direct evidence of the presence and spread of specific SCRAs in different populations and geographical areas. The structural diversity of SCRAs presents a significant challenge, requiring continuous adaptation of screening methods to include new analogs as they appear. nih.gov
Analytical Surveillance and Detection in Seized Materials from Controlled Environments
The identification of Cumyl-CBMINACA and its analogs in seized materials is a critical task for forensic laboratories and is fundamental to surveillance efforts. These materials, often herbal mixtures, powders, or e-liquids, require sophisticated analytical techniques for unambiguous identification. nih.govunodc.org
Commonly employed methods include:
Gas Chromatography-Mass Spectrometry (GC-MS) : A standard technique for separating and identifying volatile and semi-volatile compounds. It is widely used for the simultaneous qualitative and quantitative analysis of synthetic cannabinoids in seized materials. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) : Often coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), this technique is highly sensitive and specific, making it suitable for complex matrices and for identifying novel or previously uncharacterized substances. nih.govnih.gov Liquid chromatography has become a preferred method due to its ability to analyze samples with minimal preparation. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) : This technique can provide information about the functional groups present in a molecule, aiding in structural confirmation, though its utility can be limited by the complex matrix of herbal products. unodc.orgnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Considered a gold standard for structural elucidation, NMR is used to definitively confirm the chemical structure of a new compound, as was done for 5F-Cumyl-PINACA. researchgate.net
Researchers face challenges due to the complexity of seized products, which may contain multiple active substances or be designed to mimic traditional drugs like hashish. unodc.org Furthermore, some SCRAs can undergo thermal decomposition when administered through smoking or vaping, creating additional degradation products that must be identified. nih.gov For example, research on the related compound CUMYL-PeGACLONE showed it forms a major thermal degradation product at temperatures above 250°C, which has also been detected in case samples. nih.gov
Research on the Impact of Legislative Frameworks on SCRA Market Dynamics and Analog Emergence
The market for SCRAs is characterized by a dynamic interplay between manufacturers and legislative bodies, often described as a "cat-and-mouse game". nih.gov The implementation of legal controls on a specific compound frequently triggers the synthesis and distribution of new, structurally similar but legally distinct analogs to circumvent the ban. nih.gov The emergence of this compound and other cumyl derivatives can be understood within this context.
When a prominent SCRA like CUMYL-4CN-BINACA is placed under international or national control, clandestine labs modify its structure to create new analogs. nih.gov For instance, CUMYL-4CN-BINACA was placed under EU-wide control in May 2018. unodc.org This decision followed a risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and required member states to incorporate it into their national control lists. unodc.org Similarly, in the United States, the Drug Enforcement Administration (DEA) has taken steps to place various SCRAs, including CUMYL-4CN-BINACA (referred to as 4-CN-CUMYL-BUTINACA), into Schedule I of the Controlled Substances Act, first on a temporary basis and later permanently. federalregister.govregulations.gov
This legislative pressure directly fuels the emergence of analogs like this compound, which may differ only slightly in their chemical structure (e.g., the tail group). ews-nfp.bg Researchers monitor seizure data following such legislative changes to identify these new analogs and assess the impact of the control measures on market composition.
International Early Warning Systems and Their Role in Academic Monitoring of NPS
International early warning systems are crucial for the rapid dissemination of information about NPS like this compound among law enforcement, forensic laboratories, and academic researchers. The two primary systems are the European Union Early Warning System (EU EWS), managed by the EMCDDA, and the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) on NPS. europa.euunodc.org
The key functions of these systems include:
Monitoring and Reporting : They systematically monitor, analyze, and report on NPS trends, providing a basis for evidence-based policy. unodc.orgunodc.org
Information Repository : They act as central repositories for chemical, pharmacological, and toxicological data on new substances. unodc.org
Formal Notification and Risk Assessment : When a member state identifies a new substance, it can be formally notified through the system. For example, CUMYL-4CN-BINACA was formally notified by Hungary in 2016, leading to an EMCDDA-Europol Joint Report in 2017 and a subsequent risk assessment. ofdt.freuropa.eu This process allows for an evidence-based evaluation of the potential risks associated with the substance.
These systems provide technical assistance to member states, help strengthen national capacity to detect and identify NPS, and facilitate the prioritization of the most harmful substances for international control. unodc.org The formal notification of CUMYL-EINACA by Germany in 2023, a structural analog of this compound, demonstrates the ongoing function of the EU EWS in tracking the evolution of the cumyl family of SCRAs. ews-nfp.bg
Quantitative Analysis of SCRA Concentrations in Seized Materials for Research Purposes
Quantitative analysis of SCRAs in seized materials is essential for understanding the amount of active substance present in products. This information is critical for research contexts as concentrations can vary widely, particularly in herbal mixtures where the active compound is often sprayed onto plant material, leading to inhomogeneous distribution. unodc.orgresearchgate.net
Validated methods, such as GC-MS and LC-MS/MS, are used for the quantitative determination of these compounds. researchgate.net Research on e-liquids containing the related compound Cumyl-5F-PINACA has involved developing procedures to reproducibly extract the SCRA and its by-products to assess the chromatographic impurity signature and concentration. nih.gov In one study, concentrations ranging from 0.1% to 1.0% (w/w) were analyzed. nih.gov
Data from national surveillance systems provide valuable quantitative insights. For instance, the Bulgarian National Early Warning System reported on seizures in 2022, including data for cumyl-containing cannabinoids.
This data highlights that while a compound like CUMYL-4CN-BINACA may be detected in a high number of distinct cases, the total quantity seized can be relatively small compared to other analogs, reflecting different patterns of distribution and trafficking. nfp-drugs.bg The presence of CUMYL-CBMICA, though in fewer cases, confirms its circulation and detection by surveillance systems. nfp-drugs.bg
Table of Compound Names
| Common Name/Abbreviation | Full Chemical Name |
| This compound | 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide caymanchem.com |
| CUMYL-4CN-BINACA | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide ofdt.fr |
| CUMYL-CBMICA | N/A |
| Cumyl-PeGaClone | 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| 5F-Cumyl-PeGaClone | 5-(5-fluoropentyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| Cumyl-5F-PINACA | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide nih.gov |
| CUMYL-EINACA | 1-ethyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide ews-nfp.bg |
| ADB-CHMINACA | N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide unodc.org |
| 4-CN-CUMYL-BUTINACA | 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide regulations.gov |
| Cocaine | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate nih.gov |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone researchgate.net |
| JWH-073 | Naphthalen-1-yl(1-butyl-1H-indol-3-yl)methanone researchgate.net |
| AM-2201 | 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone researchgate.net |
Future Research Directions and Methodological Advancements
Exploration of Advanced Pharmacological Characterization Beyond hCB1 Receptor Agonism
Current research has firmly established Cumyl-CBMINACA as a potent agonist at the hCB1 receptor, exhibiting high binding affinity, potency, and efficacy. nih.govresearchgate.net However, the pharmacological activity of many synthetic cannabinoids is not limited to the hCB1 receptor. nih.gov A comprehensive understanding of this compound's pharmacological profile necessitates looking beyond its primary target.
Table 1: Known hCB1 Receptor Pharmacology of this compound and Cumyl-CBMICA
| Compound | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
|---|---|---|---|
| This compound | 1.32 | 55.4 | 207 |
| Cumyl-CBMICA | 29.3 | 497 | 168 |
Data sourced from Haschimi et al. (2021). nih.govresearchgate.netuni-freiburg.de
Development of Predictive In Vitro and In Silico Models for Rapid Assessment of New Analogues
The continuous emergence of new SC analogues necessitates the development of rapid and reliable predictive models to assess their potential activity without requiring time-consuming and resource-intensive synthesis and biological testing for every new compound. nih.govmdpi.com For potent compounds like this compound, whose analogues may appear on the illicit market, predictive tools are invaluable for early detection and risk assessment.
Future research should prioritize the development of robust quantitative structure-activity relationship (QSAR) models specifically tailored for cumyl-derivative SCs. nih.govmdpi.comresearchgate.net These models correlate the structural and physicochemical properties of compounds with their biological activity, such as CB1 receptor binding affinity. nih.govmdpi.com By training these models with experimental data from compounds like this compound, it becomes possible to predict the potency of newly emerging analogues based solely on their chemical structure. mdpi.com Furthermore, in silico tools are critical for predicting metabolic pathways. nih.gov Software that can forecast the metabolites of new this compound analogues would allow forensic laboratories to proactively identify and screen for the most likely biomarkers in biological samples. nih.gov The integration of machine learning and artificial intelligence can further enhance the predictive power of these models, enabling more accurate and rapid assessment of the large number of potential new structures. mdpi.com
Research on Comprehensive Metabolome Profiling Methodologies
Understanding the metabolism of this compound is critical for forensic identification, as parent compounds are often present at very low concentrations or are entirely absent in urine samples. nih.gov Research into the human Phase I metabolism of this compound has identified specific urinary markers resulting from monohydroxylation and dihydroxylation. nih.govresearchgate.net A key finding is that hydroxylation primarily occurs on the cyclobutyl methyl (CBM) moiety, distinguishing it from its indole (B1671886) analogue, Cumyl-CBMICA, which is mainly hydroxylated on the indole ring. nih.govresearchgate.netuni-freiburg.de
Future research must employ comprehensive methodologies to create a complete metabolome profile. This involves using advanced in vitro models like human hepatocytes, which contain both phase I and phase II enzymes, to identify a wider range of metabolites, including glucuronide conjugates. nih.govsemanticscholar.org Studies on the related compound CUMYL-4CN-BINACA have demonstrated complex metabolic pathways, including CYP450-mediated hydroxylation that can lead to the release of free cyanide, with CUMYL-BINACA butanoic acid being a major biomarker. nih.govresearchgate.netnih.gov Similar comprehensive studies on this compound are needed to identify all major and minor metabolites. High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), are essential for the structural elucidation of these metabolites from complex biological matrices. nih.govnih.gov
Table 2: Primary Human Phase I Metabolic Pathways for this compound and Cumyl-CBMICA
| Compound | Primary Metabolic Reaction | Location of Metabolism |
|---|---|---|
| This compound | Monohydroxylation, Dihydroxylation | Cyclobutyl methyl (CBM) moiety |
| Cumyl-CBMICA | Monohydroxylation | Indole ring |
Data sourced from Haschimi et al. (2021). nih.govresearchgate.netuni-freiburg.de
Innovations in Analytical Detection for Enhanced Specificity and Sensitivity
The high potency and extensive metabolism of this compound pose significant challenges for its detection in forensic and clinical samples. The parent compound may not be detectable, making the analysis reliant on identifying its specific metabolites. nih.gov Therefore, innovations in analytical techniques are paramount for improving the reliability of detection.
Future advancements should focus on increasing both the specificity and sensitivity of analytical methods. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard, the use of high-resolution mass spectrometry (HRMS) offers greater capability for identifying unknown metabolites without reference standards. nih.govresearchgate.netnih.gov Further research should aim to develop highly specific monoclonal antibodies for this compound and its primary metabolites. This would enable the creation of more reliable immunoassay screening tests, which are faster and more cost-effective for initial screening than mass spectrometric methods. Additionally, exploring novel techniques such as 'lab-on-a-chip' technologies could lead to the development of portable and rapid screening devices for on-site detection. news-medical.net
Interdisciplinary Integration of Chemical, Pharmacological, and Forensic Research in NPS Studies
The dynamic nature of the new psychoactive substances (NPS) market, with compounds like this compound and its potential analogues, underscores the inadequacy of siloed research approaches. nih.gov A truly effective response requires the seamless integration of chemical, pharmacological, and forensic research. liu.edu
Future efforts must foster collaboration between these disciplines. This integrated approach would create a feedback loop:
Forensic Science: Forensic laboratories identify new analogues like this compound in seized materials and biological samples. nih.govresearchgate.net This information directs the focus of chemical and pharmacological research.
Chemistry: Synthetic chemists can then synthesize the identified NPS, its potential analogues, and its predicted metabolites to serve as analytical reference standards. nih.gov This is crucial for the validation of forensic and clinical analytical methods.
Pharmacology: Pharmacologists use these synthesized compounds to conduct comprehensive in vitro and in vivo studies to characterize their potency, efficacy, and receptor interaction profiles, providing a scientific basis for their classification and risk assessment. nih.govfrontiersin.org
This interdisciplinary model ensures that analytical methods are current, pharmacological knowledge is relevant to the substances in circulation, and regulatory bodies have a solid scientific foundation for their decisions. Such a synergistic approach is the most effective strategy to stay ahead of the curve in the study of potent third-generation synthetic cannabinoids like this compound. www.gov.uk
Q & A
Q. What analytical methods are recommended for identifying Cumyl-CBMINACA in forensic or biological samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for forensic identification due to its specificity for synthetic cannabinoids. For biological matrices (e.g., blood, urine), liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is preferred to detect low-concentration metabolites. Structural confirmation requires comparison with certified reference standards and spectral libraries. Always include purity assessments (≥98%) and stability testing (-20°C storage) to ensure reproducibility .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
Methodological Answer: Use a combination of spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to determine molecular structure, solubility, and stability. Follow standardized protocols for synthetic cannabinoid characterization, such as those outlined in forensic chemistry guidelines. Include control experiments with structurally similar compounds (e.g., cumyl-CBMICA) to validate specificity .
Q. What are the critical parameters for synthesizing this compound in a research setting?
Methodological Answer: Focus on reaction conditions (temperature, solvent polarity) that optimize yield while minimizing side products. Purification steps should include recrystallization and column chromatography, with characterization via melting point analysis and mass spectrometry. Document batch-specific analytical results, as small variations in synthesis can alter pharmacological activity .
Advanced Research Questions
Q. How can researchers investigate discrepancies in reported metabolic pathways of this compound compared to analogs like cumyl-CBMICA?
Methodological Answer: Conduct in vitro metabolism studies using human hepatocyte models paired with LC-HRMS to profile phase I/II metabolites. Compare hydroxylation patterns at the indazole moiety versus indole-containing analogs, noting polarity shifts due to nitrogen substitution. Cross-validate findings with in vivo animal studies to resolve contradictions in metabolite abundance .
Q. What experimental strategies address conflicting data on this compound’s receptor binding affinity?
Methodological Answer: Use competitive radioligand binding assays (e.g., CB1/CB2 receptors) with standardized positive controls (e.g., WIN 55,212-2). Account for batch-to-batch variability by sourcing multiple reference standards. Apply statistical models (e.g., nonlinear regression) to quantify Ki values, ensuring reproducibility across labs .
Q. How can structural modifications to this compound’s indazole core influence its metabolic stability and detectability?
Methodological Answer: Synthesize derivatives with halogen substitutions or alkyl chain variations. Use in silico tools (e.g., molecular docking) to predict metabolic hotspots, then validate via LC-HRMS metabolite profiling. Compare hydroxylation rates at the indazole ring to identify structural determinants of biotransformation .
Q. What frameworks are suitable for designing studies on this compound’s neuropharmacological effects?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For behavioral studies, use rodent models with dose-response protocols and validated anxiety/analgesia assays. Integrate electrophysiological recordings (e.g., patch-clamp) to correlate receptor activation with functional outcomes .
Data Analysis and Reproducibility
Q. How should researchers address variability in metabolite quantification across LC-HRMS platforms?
Methodological Answer: Standardize calibration curves using isotopically labeled internal standards (e.g., deuterated analogs). Perform inter-laboratory comparisons with shared datasets to identify instrument-specific biases. Report metabolite peak areas as percentages of total ion current to normalize variability .
Q. What steps ensure reproducibility in synthesizing and characterizing this compound derivatives?
Methodological Answer: Adhere to the Beilstein Journal’s experimental guidelines: document synthetic routes in detail, provide NMR/HRMS spectra in supplementary materials, and disclose purity thresholds. For novel compounds, include elemental analysis and X-ray crystallography data where possible .
Ethical and Literature Review Considerations
Q. How can researchers critically evaluate contradictory findings in synthetic cannabinoid studies?
Methodological Answer: Apply systematic review principles: assess study design (e.g., sample size, controls), analytical methods, and potential conflicts of interest. Use tools like PICO (Population, Intervention, Comparison, Outcome) to isolate variables influencing results. Highlight gaps, such as limited human toxicology data, to guide future work .
Q. What strategies improve the rigor of literature reviews on this compound’s toxicological profile?
Methodological Answer: Prioritize primary sources from forensic and pharmacological journals. Use databases like PubMed and Google Scholar with keywords “this compound metabolism” or “synthetic cannabinoid receptor affinity.” Critically appraise studies for methodological flaws (e.g., unvalidated assays) and contextualize findings within broader SAR (structure-activity relationship) research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
